Myristicin

Descripción

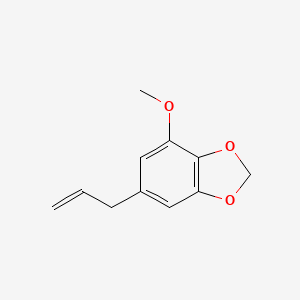

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJOHGLIBDBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Record name | myristicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Myristicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025693 | |

| Record name | Myristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma | |

| Record name | Myristicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1416 at 20 °C g/cu cm, 1.143-1.145 | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00646 [mmHg] | |

| Record name | Myristicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

607-91-0 | |

| Record name | Myristicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-4-methoxy-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PD6CT78W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-20 °C, < -20 °C | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Myristicin: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristicin is a naturally occurring phenylpropene, a class of organic compounds characterized by a phenyl group attached to a three-carbon propylene chain.[1] It is a significant constituent of the essential oil of nutmeg (Myristica fragrans) and is also found in other plants such as dill, parsley, and celery.[1][2] While it contributes to the aromatic profile of these spices, this compound is also recognized for its psychoactive properties at high doses and has been the subject of extensive research for its various biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide provides a detailed overview of the chemical structure and physical properties of this compound, along with relevant experimental methodologies and an exploration of its metabolic pathways.

Chemical Structure

This compound is chemically known as 4-methoxy-6-(prop-2-enyl)-1,3-benzodioxole. Its structure features a benzene ring substituted with a methoxy group, an allyl group, and a methylenedioxy group, the latter forming a 1,3-benzodioxole ring system. This unique combination of functional groups is crucial for its biological activity.

The key structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-methoxy-6-prop-2-enyl-1,3-benzodioxole |

| CAS Number | 607-91-0 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Canonical SMILES | COC1=CC(=CC2=C1OCO2)CC=C |

| InChI | InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 |

| InChIKey | BNWJOHGLIBDBOB-UHFFFAOYSA-N |

Physical and Chemical Properties

This compound is a colorless to pale yellow, volatile, and fragrant oil. Its physical and chemical properties are detailed in the following table, providing essential data for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow liquid/oil | |

| Melting Point | < -20 °C | |

| Boiling Point | 276.5 °C (at 760 mmHg) | |

| 171.0 - 173.0 °C (at 40 mmHg) | ||

| 149.5 °C (at 15 mmHg) | ||

| 95.0 - 97.0 °C (at 0.2 mmHg) | ||

| Density | 1.1416 g/cm³ (at 20 °C) | |

| Refractive Index | 1.5403 (at 20 °C/D) | |

| Vapor Pressure | 0.00646 mmHg (at 25 °C) | |

| Solubility | Insoluble in water | |

| Slightly soluble in ethanol | ||

| Soluble in benzene, ether, DMSO, and DMF | ||

| XLogP | 2.9 |

Experimental Protocols

The isolation, purification, and characterization of this compound involve a series of standard and advanced laboratory techniques. Below are outlines of common experimental protocols.

Isolation by Distillation

Fractional distillation under reduced pressure is a common method to isolate this compound from nutmeg essential oil, taking advantage of its specific boiling point.

-

Objective: To separate this compound from other volatile components of nutmeg oil.

-

Apparatus: A fractional distillation setup with a vacuum pump.

-

Procedure Outline:

-

Nutmeg oil is placed in a round-bottom flask.

-

The system is subjected to a reduced pressure (e.g., 0.2 to 15 mmHg) to lower the boiling points of the components and prevent thermal decomposition.

-

The temperature is gradually increased. Fractions are collected at different temperature ranges.

-

The fraction collected at the boiling point of this compound under the applied pressure (e.g., 149.5 °C at 15 mmHg) will be enriched with the compound.

-

The purity of the collected fraction is then assessed using analytical techniques like GC-MS.

-

Purification and Analysis by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the purification and quantitative analysis of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis:

-

Objective: To identify and quantify this compound in a sample.

-

Typical Column: A non-polar capillary column (e.g., ZB5-MS).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of around 50°C, held for a minute, followed by a ramp up to 250°C at a rate of 6°C/min is a representative program.

-

Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a suitable solvent like hexane, is injected.

-

Detection: A mass spectrometer is used as the detector, operating in electron ionization (EI) mode. The resulting mass spectrum of this compound can be compared to library spectra for confirmation.

-

-

High-Performance Liquid Chromatography (HPLC) for Purification:

-

Objective: To isolate pure this compound from a mixture.

-

Stationary Phase: A silica-based column is commonly used.

-

Mobile Phase: A mixture of solvents, the composition of which is optimized to achieve the best separation.

-

Detection: A UV detector set to a wavelength where this compound absorbs strongly (e.g., around 285 nm) can be used to monitor the elution.

-

Structural Elucidation by Spectroscopy

The precise chemical structure of this compound is confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of this compound shows characteristic signals for the allyl, methoxy, and aromatic protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Procedure: The IR spectrum of a thin film of liquid this compound is recorded. The spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and alkyl groups, the C=C bond of the allyl group, and the C-O bonds of the ether and methylenedioxy groups.

-

Signaling Pathways and Metabolic Fate

This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. It is known to both induce and inhibit certain CYP isozymes, which can lead to drug interactions. This compound is also a weak inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine, which may contribute to its psychoactive effects.

Caption: Metabolic pathway of this compound and its interaction with key enzymes.

The diagram above illustrates the biotransformation of this compound. In Phase I metabolism, cytochrome P450 enzymes convert this compound into active metabolites, some of which may be responsible for its toxicity. These metabolites can then undergo Phase II conjugation reactions, for example with glutathione (GSH), to form water-soluble conjugates that are readily excreted. This compound's weak inhibition of MAO can lead to an increase in the levels of certain neurotransmitters, contributing to its psychoactive effects.

Caption: Experimental workflow for the isolation and analysis of this compound.

This workflow diagram outlines the typical steps involved in obtaining pure this compound from its natural source for research purposes. The process begins with the extraction of the essential oil, followed by purification steps like fractional distillation and chromatography. Finally, spectroscopic methods are employed to confirm the identity and structure of the isolated compound.

References

Myristicin: A Technical Guide to its Psychoactive Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristicin, a naturally occurring phenylpropene derivative found in nutmeg and other spices, is known for its psychoactive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's psychoactive effects, its complex mechanism of action, and its metabolic fate. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the involved biological pathways to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound (1-allyl-5-methoxy-3,4-methylenedioxybenzene) is a primary psychoactive constituent of the spice nutmeg (Myristica fragrans)[1][2]. While used for centuries as a culinary spice, ingestion of large quantities of nutmeg can lead to a range of psychoactive effects, including hallucinations, euphoria, and altered perception[2][3]. These effects, coupled with a complex pharmacological profile, have made this compound a subject of scientific interest. This guide aims to consolidate the current knowledge on this compound's psychoactive properties and underlying mechanisms.

Psychoactive Effects

The psychoactive effects of this compound are typically experienced after the ingestion of 5 grams or more of nutmeg powder[3]. The onset of symptoms is delayed, usually occurring 3 to 6 hours after consumption, and the effects can last for up to 72 hours.

Reported psychoactive effects include:

-

Central Nervous System (CNS) Stimulation and Sedation: Users may initially experience euphoria and giddiness, followed by a prolonged period of stupor and drowsiness.

-

Hallucinations and Perceptual Distortions: Visual, auditory, and tactile hallucinations have been reported, along with a distorted sense of time and reality.

-

Anxiogenic Effects: Studies in animal models suggest that this compound may promote anxiety-like behaviors.

Mechanism of Action

The psychoactive effects of this compound are not attributed to a single mechanism but rather a combination of interactions with several key neurological systems.

Metabolism to Psychoactive Amphetamines

A primary hypothesis for this compound's psychoactivity is its metabolic conversion in the liver to the amphetamine-like compound 3-methoxy-4,5-methylenedioxyamphetamine (MMDA). This biotransformation is thought to be a key contributor to the hallucinogenic effects.

Modulation of Neurotransmitter Systems

-

Monoamine Oxidase (MAO) Inhibition: this compound acts as a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to altered mood and perception.

-

GABAergic System Interaction: this compound has been shown to modulate the activity of GABA-A receptors. It is suggested to act as a positive allosteric modulator, potentiating the effect of GABA, which could contribute to its sedative effects. However, some studies also suggest it may have antagonist-like effects at the benzodiazepine site, potentially contributing to anxiety.

Endocannabinoid System Modulation

Recent research suggests an indirect interaction of this compound with the endocannabinoid system. While not binding directly to cannabinoid receptors, nutmeg extracts containing this compound have been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the enzymes responsible for the degradation of endocannabinoids. This leads to an increase in endocannabinoid levels, which may contribute to the cannabis-like effects reported with nutmeg intoxication.

Quantitative Data

The following tables summarize the available quantitative data on the psychoactive dosage, pharmacokinetics, and in vitro activity of this compound.

| Parameter | Value | Species | Reference |

| Psychoactive Dose | |||

| Minimum Psychoactive Dose (Nutmeg) | ~5 g | Human | |

| This compound Dose for CNS Effects | 1-2 mg/kg body weight | Human | |

| Pharmacokinetics | |||

| Onset of Psychoactive Effects | 3-6 hours | Human | |

| Duration of Psychoactive Effects | Up to 72 hours | Human | |

| In Vitro Activity | |||

| Cytotoxicity (Caco-2 cells) IC50 | 146 µg/mL | Human | |

| CYP1A2 Inhibition | Mechanism-based inhibitor (IC50 shift of 3.21-fold) | Human | |

| GABA-A Receptor Modulation (α1β2γ2s) EC50 | ~403 µM | Xenopus oocytes |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the psychoactive effects and mechanism of action of this compound.

In Vivo Assessment of Psychoactivity in Rodents

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior:

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure:

-

Administer this compound or vehicle control to rodents (e.g., Sprague-Dawley rats) via oral gavage or intraperitoneal injection.

-

After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using video tracking software.

-

-

Data Analysis: An increase in the time spent in and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.

In Vitro Assays for Mechanism of Action

Cytochrome P450 Metabolism Assay:

-

System: Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A1, CYP1A2).

-

Procedure:

-

Incubate this compound with the enzyme system in the presence of NADPH (a necessary cofactor).

-

At various time points, stop the reaction (e.g., by adding a quenching solvent).

-

Extract the metabolites and analyze them using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the products (e.g., 1'-hydroxythis compound).

-

-

Data Analysis: Determine the kinetic parameters of metabolism (e.g., Km, Vmax) to characterize the enzymatic reaction.

Monoamine Oxidase (MAO) Inhibition Assay:

-

System: Isolated MAO-A and MAO-B enzymes.

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding a substrate (e.g., kynuramine).

-

Measure the rate of product formation using a spectrophotometric or fluorometric method.

-

-

Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

GABA-A Receptor Binding Assay (Radioligand Assay):

-

System: Membranes prepared from brain tissue (e.g., rat cortex) expressing GABA-A receptors.

-

Procedure:

-

Incubate the membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of this compound.

-

Separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the Ki (inhibition constant) of this compound, which reflects its binding affinity for the receptor.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in this compound's mechanism of action.

This compound Metabolism Pathway

This compound's Neuronal Signaling Interactions

Conclusion

This compound exhibits a complex pharmacological profile that underlies its psychoactive effects. Its metabolism to the amphetamine-like compound MMDA, coupled with its modulation of the MAO and GABAergic systems, and indirect influence on the endocannabinoid system, creates a multifaceted mechanism of action. Further research is warranted to fully elucidate the quantitative aspects of its receptor interactions and pharmacokinetics, which will be crucial for a complete understanding of its psychoactive properties and potential therapeutic applications. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing natural compound.

References

Myristicin's Modulation of GABAA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristicin, a naturally occurring phenylpropene derivative found in the essential oil of nutmeg (Myristica fragrans) and other plants, has a complex pharmacological profile with known psychoactive effects. Its interaction with the central nervous system has been a subject of interest, particularly its modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on GABAA receptors, summarizing the available quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Quantitative Data on this compound's GABAA Receptor Modulation

The primary quantitative data on this compound's activity at GABAA receptors comes from in vitro electrophysiological studies on a specific receptor subtype.

Table 1: Electrophysiological Effects of this compound on α1β2γ2s GABAA Receptors

| Parameter | Value | Species/Expression System | Receptor Subtype | Method | Reference |

| Potentiation of IGABA | 237.6 ± 35.1% | Xenopus laevis oocytes | α1β2γ2s | Two-Microelectrode Voltage Clamp | [1][2] |

| EC50 | ≈ 403 μM | Xenopus laevis oocytes | α1β2γ2s | Two-Microelectrode Voltage Clamp | [3] |

IGABA: GABA-induced chloride current. Data represents the enhancement of the current elicited by a low concentration of GABA (EC5-10) in the presence of 500 μM this compound.

Experimental Protocols

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This in vitro technique is the primary method used to characterize the modulatory effects of this compound on specific GABAA receptor subtypes.

1. Receptor Expression:

-

Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

-

Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

Stage V-VI oocytes are selected and injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2s).

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression on the plasma membrane.

2. Electrophysiological Recording:

-

An oocyte expressing the GABAA receptors is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).

-

Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

The membrane potential is clamped to a holding potential, typically between -50 mV and -80 mV.

-

A low concentration of GABA (EC5-10, the concentration that elicits 5-10% of the maximal GABA response) is applied to the oocyte to establish a baseline GABA-induced chloride current (IGABA).

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the perfusion solution, is co-applied with GABA.

-

The change in the amplitude of IGABA in the presence of this compound is recorded and quantified as the percentage of potentiation compared to the baseline current.

-

Dose-response curves are generated by applying a range of this compound concentrations to determine the EC50 value.

3. Data Analysis:

-

The peak current amplitude of IGABA is measured.

-

The percentage of potentiation is calculated using the formula: [((I_GABA+this compound / I_GABA) - 1) * 100].

-

Dose-response data are fitted to a sigmoidal curve to calculate the EC50.

Elevated Plus-Maze (EPM) in Rats

This in vivo behavioral assay is used to assess anxiety-like behavior and has been employed to investigate the potential anxiogenic effects of this compound.

1. Apparatus:

-

The EPM is a plus-shaped maze elevated above the floor.

-

It consists of two open arms and two closed arms of equal size, arranged opposite to each other.

2. Procedure:

-

Male Sprague-Dawley rats are typically used.

-

Animals are divided into different treatment groups: a vehicle control group, a this compound-treated group, a positive control group (e.g., a known anxiolytic like midazolam), and combination groups (e.g., this compound + midazolam, this compound + flumazenil).

-

This compound or the respective control substances are administered to the rats (the exact dose and route of administration are crucial parameters but are not detailed in the available literature).

-

After a specific pre-treatment time, each rat is placed individually in the center of the EPM, facing an open arm.

-

The behavior of the rat is recorded for a set period, typically 5 minutes.

3. Behavioral Parameters Measured:

-

Time spent in open arms vs. closed arms: A decrease in the time spent in the open arms is indicative of anxiogenic-like behavior.

-

Number of entries into open and closed arms: A lower number of entries into the open arms can also suggest anxiety.

-

Locomotor activity: The total number of arm entries is often used as a measure of general motor activity to rule out sedative or stimulant effects.

4. Data Analysis:

-

The data for each behavioral parameter are averaged for each treatment group.

-

Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups and determine if there are significant differences in anxiety-like behavior.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and mechanisms of this compound's modulation of GABAA receptors are not fully elucidated and appear to be complex, with conflicting evidence from in vitro and in vivo studies.

In Vitro: Positive Allosteric Modulation

Electrophysiological data from Xenopus oocytes expressing α1β2γ2s receptors suggest that this compound acts as a positive allosteric modulator .[1][3] This means that this compound does not directly activate the GABAA receptor but enhances the effect of GABA when it binds to the receptor. The modulation is not blocked by flumazenil, a benzodiazepine-site antagonist, indicating that this compound binds to a site on the GABAA receptor that is distinct from the benzodiazepine binding site.

In Vivo: Potential Antagonism and Anxiogenic Effects

In contrast to the in vitro findings, behavioral studies in rats suggest that this compound may have anxiogenic (anxiety-promoting) effects. When co-administered with the anxiolytic benzodiazepine midazolam, this compound appeared to antagonize its effects, suggesting a potential antagonistic action at the GABAA receptor in a complex in vivo system.

The discrepancy between the in vitro and in vivo results could be attributed to several factors:

-

Metabolism: this compound is metabolized in the liver to various compounds, including an amphetamine-like metabolite. These metabolites could have different or opposing effects on GABAA receptors or other neurotransmitter systems that indirectly influence anxiety.

-

GABAA Receptor Subtype Specificity: The in vitro studies were conducted on a single GABAA receptor subtype (α1β2γ2s). The overall behavioral effect in vivo is the net result of this compound's action on a wide array of different GABAA receptor subtypes present in various brain regions, which may have different sensitivities and responses to this compound.

-

Off-Target Effects: this compound may interact with other receptors or signaling pathways in the brain that contribute to its anxiogenic-like effects.

Experimental Workflow for Characterizing this compound's GABAA Receptor Activity

The following diagram outlines a logical workflow for a comprehensive investigation of this compound's interaction with GABAA receptors, integrating both in vitro and in vivo approaches.

Conclusion and Future Directions

The current body of scientific literature provides intriguing but incomplete evidence for the modulation of GABAA receptors by this compound. While in vitro studies on the α1β2γ2s subtype demonstrate a clear positive allosteric modulatory effect, in vivo behavioral data in rodents suggest a potential anxiogenic and antagonistic profile. This discrepancy highlights the complexity of this compound's pharmacology and underscores the need for further research.

Key areas for future investigation include:

-

GABAA Receptor Subtype Selectivity: Comprehensive screening of this compound against a wide panel of GABAA receptor subtypes is crucial to understand its pharmacological profile and to potentially explain the conflicting in vitro and in vivo data.

-

Binding Affinity Studies: Radioligand binding assays are needed to determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

-

Role of Metabolites: The effects of this compound's major metabolites on various GABAA receptor subtypes should be investigated to determine their contribution to the overall in vivo effects.

-

Detailed In Vivo Studies: Further well-controlled in vivo studies with detailed dose-response analyses and comprehensive behavioral assessments are required to clarify the anxiogenic or anxiolytic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could help to identify the structural determinants for its activity at GABAA receptors and potentially lead to the development of novel modulators.

A more complete understanding of this compound's interaction with the GABAergic system will not only shed light on the neuropharmacology of this natural compound but may also provide a basis for the development of new therapeutic agents targeting GABAA receptors.

References

The Antioxidant and Free Radical Scavenging Potential of Myristicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristicin, a naturally occurring phenylpropene, is a significant bioactive compound found in the essential oils of several plant species, most notably nutmeg (Myristica fragrans). This technical guide provides an in-depth analysis of the antioxidant potential and free radical scavenging activity of this compound. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols for key antioxidant assays, and elucidates the underlying molecular mechanisms of action, with a focus on the Nrf2 signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

This compound (4-methoxy-6-(2-propenyl)-1,3-benzodioxole) has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. Its antioxidant properties are of particular interest due to their potential therapeutic applications. This guide synthesizes the current scientific knowledge on the antioxidant and free radical scavenging capabilities of this compound.

Quantitative Antioxidant Activity of this compound

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that much of the existing research has been conducted on extracts of Myristica fragrans (nutmeg), where this compound is a major component. Data for pure, isolated this compound is more limited.

Table 1: In Vitro Free Radical Scavenging Activity of this compound and Myristica fragrans Extracts

| Assay | Sample | IC50 Value / Activity | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Methanolic extract of Myristica fragrans fruit | 0.0065 mg/mL | [1] |

| Nutmeg essential oil without this compound | 33.254 ppm | [2] | |

| This compound | 189 ppm | [2] | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Nutmeg essential oil | IC50 of 8,400 ppm | [3] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity (In Vivo)

| Enzyme | Effect | Model System | Reference |

| Catalase (CAT) | Increased activity and concentration | In vivo studies | [4] |

| Superoxide Dismutase (SOD) | Increased activity and concentration | In vivo studies | |

| Glutathione Peroxidase (GPx) | Increased activity and concentration | In vivo studies | |

| Glutathione Reductase (GR) | Increased activity and concentration | In vivo studies |

Experimental Protocols for Key Antioxidant Assays

This section provides detailed methodologies for the principal assays used to evaluate the antioxidant and free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., methanol or ethanol). A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small volume of the test compound (this compound) at various concentrations is added to a specific volume of the diluted ABTS•+ solution.

-

Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Reaction Mixture: A small volume of the test sample is added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mmol Fe²⁺ equivalents per gram of sample.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay is often based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), where hydroxyl radicals are generated and then react with a detector molecule (e.g., deoxyribose or salicylate) to produce a colored product. The scavenging of hydroxyl radicals by an antioxidant reduces the formation of this colored product.

Protocol (Deoxyribose Method):

-

Reaction Mixture: The reaction mixture contains deoxyribose, phosphate buffer, FeCl₃, EDTA, H₂O₂, and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of ascorbic acid.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Color Development: Thiobarbituric acid (TBA) is added, and the mixture is heated in a boiling water bath to develop a pink chromogen.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 532 nm).

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase). The generated superoxide radicals reduce a detector molecule like nitroblue tetrazolium (NBT) to a colored formazan product. The scavenging of superoxide radicals by an antioxidant inhibits the formation of the formazan.

Protocol (PMS-NADH System):

-

Reaction Mixture: The reaction mixture contains phosphate buffer, NADH, NBT, and the test compound (this compound) at various concentrations.

-

Reaction Initiation: The reaction is started by adding phenazine methosulfate (PMS).

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through both direct and indirect mechanisms.

Direct Free Radical Scavenging

This compound's chemical structure, containing a phenylpropene backbone with a methylenedioxy group and a methoxy group, allows it to directly donate a hydrogen atom to free radicals, thereby neutralizing them. This direct scavenging activity contributes to its ability to inhibit lipid peroxidation.

Upregulation of Endogenous Antioxidant Defenses via the Nrf2-Keap1 Pathway

A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective genes, including those encoding for:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is then converted to the potent antioxidant bilirubin), iron, and carbon monoxide.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that detoxify superoxide radicals and hydrogen peroxide.

The precise molecular interaction of this compound with Keap1 is still under investigation. It is hypothesized that this compound or its metabolites may interact with the cysteine residues of Keap1, leading to the disruption of the Nrf2-Keap1 complex.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for Investigating this compound's Antioxidant Activity

A logical workflow for a comprehensive investigation of this compound's antioxidant properties would involve a combination of in vitro and in vivo studies.

Caption: A proposed experimental workflow for evaluating this compound's antioxidant potential.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound possesses significant antioxidant and free radical scavenging properties. These effects are mediated through both direct quenching of reactive species and, perhaps more importantly, the upregulation of endogenous antioxidant defense mechanisms via the Nrf2 signaling pathway.

While promising, the current body of research on pure this compound is still developing. Future research should focus on:

-

Comprehensive Quantitative Analysis: Conducting systematic studies to determine the IC50 values and antioxidant capacity of pure this compound in a wider range of standardized antioxidant assays.

-

Elucidation of Molecular Mechanisms: Investigating the precise molecular interactions between this compound and the Keap1 protein to fully understand the mechanism of Nrf2 activation.

-

In Vivo Efficacy and Safety: Performing more extensive in vivo studies in relevant disease models to evaluate the therapeutic efficacy and safety profile of this compound as an antioxidant agent.

-

Bioavailability and Metabolism: Characterizing the bioavailability and metabolic fate of this compound to better understand its in vivo activity and potential for drug development.

References

The Dual Threat: A Technical Guide to the Antimicrobial and Insecticidal Properties of Myristicin

For Researchers, Scientists, and Drug Development Professionals

Myristicin, a naturally occurring phenylpropene, is a significant bioactive compound found in the essential oils of several plant species, most notably nutmeg (Myristica fragrans). While traditionally recognized for its aromatic and psychoactive properties, a growing body of scientific evidence has illuminated its potent antimicrobial and insecticidal activities. This technical guide provides an in-depth analysis of these properties, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and pest control agents.

Antimicrobial Activity of this compound

This compound has demonstrated a broad spectrum of activity against various pathogenic and spoilage microorganisms, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt key cellular structures and functions.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth. The following table summarizes the reported MIC values of this compound and this compound-containing essential oils against a range of microorganisms.

| Microorganism | Test Substance | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Isolated this compound | 31.25 | [1] |

| Klebsiella pneumoniae | Isolated this compound | 62.5 | [1] |

| Pseudomonas aeruginosa | Isolated this compound | 31.25 | [1] |

| Salmonella typhi | Isolated this compound | 31.25 | [1] |

| Staphylococcus aureus | Isolated this compound | 62.5 | [1] |

| Bacillus subtilis | Nutmeg Essential Oil (6.18% this compound) | 6.25 | |

| Enterobacter aerogenes | Nutmeg Essential Oil (6.18% this compound) | 6.25 | |

| Listeria innocua | Nutmeg Essential Oil (6.18% this compound) | 12.5 | |

| Candida albicans | Nutmeg Essential Oil (6.18% this compound) | 12.5 | |

| Aspergillus niger | Nutmeg Essential Oil | 125 | |

| Aspergillus flavus | Nutmeg Essential Oil | 62.5 | |

| Candida tropicalis | Nutmeg Essential Oil | 62.5 | |

| Penicillium chrysogenum | Nutmeg Essential Oil | 125 | |

| Trichophyton rubrum | Nutmeg Essential Oil | 125 |

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane's integrity. This lipophilic compound intercalates into the lipid bilayer, leading to increased membrane fluidity and permeability. The subsequent leakage of essential intracellular components, such as ions and metabolites, ultimately results in cell death.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

-

This compound (pure compound)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Dimethyl sulfoxide (DMSO) or ethanol (as a solvent for this compound)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Controls:

-

Positive Control: A well containing only the broth medium and the microbial inoculum (no this compound).

-

Negative Control: A well containing only the broth medium (no this compound or inoculum).

-

Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, the broth medium, and the microbial inoculum.

-

-

Incubation: Cover the microtiter plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Insecticidal Activity of this compound

This compound exhibits significant toxicity against a wide range of insect pests, positioning it as a promising candidate for the development of botanical insecticides. Its insecticidal action is primarily neurotoxic, targeting the insect's nervous system.

Quantitative Insecticidal Data

The insecticidal efficacy of this compound is commonly expressed as the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects. The table below presents a summary of reported LC50 values for this compound and this compound-containing essential oils against various insect species.

| Insect Species | Test Substance | LC50 | Exposure Time | Reference(s) |

| Aedes aegypti (larvae) | Isolated this compound | 10 ppm | 12 hours | |

| Culex quinquefasciatus (larvae) | Echinophora spinosa root oil (47% this compound) | - | - | |

| Spodoptera littoralis (larvae) | Echinophora spinosa root oil (47% this compound) | - | - | |

| Musca domestica (adults) | Echinophora spinosa root oil (47% this compound) | - | - | |

| Microcerotermes beesoni (termites) | Nutmeg essential oil (6% this compound) | 28.6 mg | - |

Mechanism of Insecticidal Action

This compound's insecticidal activity is multifaceted, primarily targeting the insect's nervous system through two key mechanisms:

-

Inhibition of Acetylcholinesterase (AChE): this compound inhibits the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

-

Modulation of GABA Receptors: this compound can act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By enhancing the effect of GABA, this compound promotes the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which can contribute to paralysis and mortality.

Experimental Protocols: Insecticidal Bioassays

This method assesses the contact toxicity of this compound.

Materials:

-

This compound (pure compound)

-

Acetone (or another suitable volatile solvent)

-

Microsyringe or microapplicator

-

Test insects (e.g., adult mosquitoes, beetles)

-

Holding containers with food and water

-

CO2 for anesthesia (optional)

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in acetone.

-

Insect Handling: Anesthetize the insects lightly with CO2 if necessary.

-

Application: Using a microsyringe, apply a small, precise volume (e.g., 0.1-1.0 µL) of the this compound solution to the dorsal thorax of each insect.

-

Control Group: Treat a group of insects with the solvent (acetone) only.

-

Observation: Place the treated insects in holding containers with access to food and water.

-

Mortality Assessment: Record the number of dead and moribund insects at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment.

This method evaluates the toxicity of this compound as a vapor.

Materials:

-

This compound (pure compound)

-

Sealed containers (e.g., glass jars with airtight lids)

-

Filter paper or cotton balls

-

Test insects (e.g., stored product pests)

Procedure:

-

Preparation: Place a known number of insects into the sealed container.

-

Application: Apply a specific amount of this compound onto a piece of filter paper or a cotton ball and place it inside the container, ensuring no direct contact with the insects.

-

Control Group: Use a container with untreated filter paper.

-

Sealing and Incubation: Seal the container and incubate at a constant temperature.

-

Mortality Assessment: Record insect mortality at regular intervals.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the investigation of the antimicrobial and insecticidal properties of this compound.

Conclusion and Future Directions

This compound presents a compelling case as a natural, dual-action agent with significant potential in both antimicrobial and insecticidal applications. Its mechanisms of action, targeting fundamental cellular processes in microbes and the nervous system in insects, make it a promising lead compound for the development of novel drugs and eco-friendly pesticides.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the efficacy and selectivity of this compound derivatives.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the performance and safety of this compound-based formulations in more complex biological systems.

-

Formulation Development: To enhance the stability, delivery, and residual activity of this compound for practical applications.

-

Resistance Management Strategies: To investigate the potential for resistance development in target organisms and devise strategies to mitigate it.

The continued exploration of this compound's bioactivities holds the key to unlocking its full potential in addressing critical challenges in human health and agriculture.

References

Myristicin Metabolism and Biotransformation in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristicin, a naturally occurring phenylpropene, is a significant component of nutmeg and other spices. While it contributes to their characteristic aroma, it is also recognized for its psychoactive and potentially toxic properties at high doses. The liver is the primary site of this compound metabolism, where a complex interplay of enzymatic reactions determines its detoxification or bioactivation into reactive intermediates. Understanding the intricacies of this compound's biotransformation is crucial for assessing its safety, predicting potential drug interactions, and exploring its pharmacological activities. This technical guide provides an in-depth overview of the hepatic metabolism of this compound, detailing the enzymatic pathways, summarizing quantitative data, outlining experimental protocols, and visualizing the key processes.

This compound Metabolism: Pathways and Enzymatic Systems

The biotransformation of this compound in the liver occurs predominantly through Phase I and Phase II metabolic reactions.

Phase I Metabolism: This phase involves the modification of the this compound molecule, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The key Phase I metabolic pathways for this compound include:

-

Hydroxylation: The addition of a hydroxyl group to the allyl side chain of this compound is a major metabolic step, leading to the formation of 1'-hydroxythis compound. This metabolite is considered a proximate carcinogen, as it can be further metabolized to a reactive sulfuric acid ester.

-

O-Demethylenation: The cleavage of the methylenedioxy bridge is another significant pathway, resulting in the formation of catechols, such as 5-allyl-1-methoxy-2,3-dihydroxybenzene. This reaction is also mediated by CYP enzymes.

-

Epoxidation: The double bond of the allyl side chain can be epoxidized, forming a reactive epoxide intermediate.

-

Amphetamine Analogue Formation: There is evidence to suggest that this compound can be metabolized to an amphetamine-like compound, 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), which may contribute to its psychoactive effects. However, the extent of this pathway in humans is not fully established.

The primary CYP450 isoforms implicated in this compound metabolism are CYP1A1, CYP1A2, CYP2C9, and CYP3A4.[1][2] Notably, this compound can also act as a mechanism-based inhibitor of CYP1A2.[3]

Phase II Metabolism: In this phase, the metabolites from Phase I, or the parent this compound molecule itself, are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The main Phase II pathways for this compound metabolites are:

-

Glutathione Conjugation: Reactive metabolites, such as epoxides and quinone methides, can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[4]

-

Sulfation: The hydroxylated metabolites can undergo sulfation, catalyzed by sulfotransferases (SULTs).

-

Glucuronidation: Conjugation with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), is another important detoxification pathway for hydroxylated metabolites.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on this compound metabolism, providing a basis for comparative analysis and computational modeling.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Source |

| CYP1A2 | This compound | 41.8 | Mechanism-based | [3] |

Table 2: Urinary Excretion of this compound Metabolites in Rats

| Metabolite | Dose of this compound | Percentage of Dose Excreted in 24h Urine | Source |

| 5-allyl-2,3-dihydroxyanisole | 100 mg/kg (oral) | 67% |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is used to investigate the metabolism of this compound by CYP enzymes in a controlled environment.

Materials:

-

Rat or human liver microsomes

-

This compound solution (in a suitable solvent like methanol or DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

Incubator or water bath at 37°C

Procedure:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Add the this compound solution to the reaction mixture to initiate the reaction.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold quenching solution.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of this compound and the formation of metabolites using HPLC-MS/MS or GC-MS.

Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its non-volatile metabolites in biological matrices.

Instrumentation:

-

HPLC system with a UV or mass spectrometric detector

-

C18 reversed-phase column (e.g., LiChroCART 250-4, LiChrospher 100 RP 18e, 5 µm)

Mobile Phase:

-

An isocratic or gradient mixture of methanol and water is commonly used. A typical mobile phase is methanol:water (73:27, v/v).

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then injected.

-

Urine: Dilution with the mobile phase or water, followed by filtration.

-

Microsomal incubates: As described in the in vitro metabolism protocol.

-

-

Chromatographic Conditions:

-

Flow rate: Typically 1 mL/min.

-

Detection wavelength: 282 nm for UV detection.

-

Injection volume: 10-20 µL.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound and its metabolites of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Analysis of this compound Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is well-suited for the identification and quantification of volatile metabolites of this compound, particularly after derivatization.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., ZB5-MS).

Procedure:

-

Sample Preparation:

-

Urine: Acid hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction with a solvent like ethyl acetate. The organic extract is then evaporated to dryness.

-

Derivatization: The dried extract is derivatized (e.g., acetylation with acetic anhydride) to increase the volatility and thermal stability of the metabolites.

-

-

GC-MS Conditions:

-

Injector Temperature: Typically around 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different metabolites. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

-

Identification and Quantification:

-

Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.

-

Quantification is achieved by using an internal standard and generating a calibration curve.

-

Signaling Pathways and Logical Relationships

The metabolism of this compound in the liver can trigger a cascade of cellular events, leading to either detoxification and cellular protection or bioactivation and toxicity. The following diagrams, generated using the DOT language, illustrate these key pathways and relationships.

Caption: Overview of this compound Metabolic Pathways in the Liver.

Caption: General Experimental Workflow for Studying this compound Metabolism.

Caption: Signaling Pathways in this compound-Induced Hepatotoxicity.

Conclusion

The hepatic biotransformation of this compound is a multifaceted process with significant toxicological and pharmacological implications. The balance between detoxification through Phase II conjugation and bioactivation to reactive intermediates by CYP450 enzymes is a critical determinant of its potential for hepatotoxicity. This guide has provided a comprehensive overview of the current understanding of this compound metabolism, including quantitative data and detailed experimental protocols, to aid researchers in this field. The visualization of the metabolic and signaling pathways offers a framework for further investigation into the molecular mechanisms underlying this compound's effects on the liver. A deeper understanding of these processes is essential for the development of strategies to mitigate its toxicity and harness its potential therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification and characterization of reactive metabolites in this compound-mediated mechanism-based inhibition of CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Pharmacokinetics, Metabolism, and Bioavailability of Myristicin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristicin (5-allyl-1-methoxy-2,3-methylenedioxybenzene) is a naturally occurring phenylpropene compound found in the essential oils of various plants, most notably nutmeg and mace (Myristica fragrans), as well as parsley, dill, and carrots.[1][2] It is recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.[3][4] However, at high doses, it exhibits psychoactive and toxic effects.[5] Understanding the pharmacokinetic and bioavailability profile of this compound is crucial for evaluating its therapeutic potential and toxicological risk.

This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. It synthesizes available data, details experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology and drug development.